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Compound of Interest

Compound Name:
3-Chloro-6-hydroxy-2-

methoxybenzoic acid

CAS No.: 146984-79-4

Cat. No.: B597860

Get Quote

Introduction and Molecular Overview
3-Chloro-6-hydroxy-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its

multifaceted structure, featuring a chlorinated benzene ring, a hydroxyl group, a methoxy

group, and a carboxylic acid moiety, makes it a valuable intermediate in synthetic chemistry,

potentially for pharmaceuticals and other fine chemicals. The precise arrangement of these

functional groups dictates its chemical reactivity, solubility, and biological activity. Therefore,

rigorous analytical characterization is paramount to confirm its identity, purity, and stability,

which are critical parameters in research and development, quality assurance, and regulatory

submission.

This guide explains the causality behind the selection of each analytical method, providing not

just procedural steps but also the scientific rationale to empower the analyst.

Table 1: Physicochemical Properties of 3-Chloro-6-hydroxy-2-methoxybenzoic acid
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Property Value Source

IUPAC Name
3-chloro-6-hydroxy-2-

methoxybenzoic acid
[1]

CAS Number 146984-79-4 [1]

Molecular Formula C₈H₇ClO₄ [1]

Molecular Weight 202.59 g/mol [1]

Canonical SMILES
COC1=C(C=CC(=C1C(=O)O)

O)Cl
[1]

InChIKey
UDVPCPDQXIUAKI-

UHFFFAOYSA-N
[1]

Chromatographic Analysis for Purity and
Quantification: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for

assessing the purity of non-volatile organic compounds like 3-Chloro-6-hydroxy-2-
methoxybenzoic acid. A reverse-phase (RP) method is ideal, as the nonpolar stationary

phase (e.g., C18) will interact with the hydrophobic aromatic ring, providing excellent retention

and separation from potential impurities.

Scientific Rationale: The choice of a C18 column is based on its hydrophobic nature, which

effectively retains the analyte. The mobile phase, a mixture of acetonitrile and water, allows for

the elution of the compound. Critically, the addition of an acid (e.g., formic or phosphoric acid)

to the mobile phase is necessary to suppress the ionization of the carboxylic acid group (pKa

~2-4).[2] This ensures that the analyte is in a single, neutral form, resulting in a sharp,

symmetrical chromatographic peak, which is essential for accurate quantification. A Photo-

Diode Array (PDA) detector is preferred over a simple UV detector as it provides spectral data

across a range of wavelengths, which can be used to assess peak purity and confirm identity

against a reference standard.

Experimental Protocol: HPLC-UV Purity Assay
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Instrumentation:

HPLC or UPLC system with a quaternary pump, autosampler, column oven, and PDA

detector.

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents and Sample Preparation:

Acetonitrile (HPLC grade).

Ultrapure water.

Formic acid (LC-MS grade).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Diluent: 50:50 Acetonitrile:Water.

Standard Preparation: Accurately weigh and dissolve the reference standard of 3-Chloro-
6-hydroxy-2-methoxybenzoic acid in the sample diluent to a final concentration of 0.5

mg/mL.

Sample Preparation: Prepare the analysis sample at the same concentration (0.5 mg/mL)

in the sample diluent. Sonicate briefly if needed to ensure complete dissolution.

Chromatographic Conditions:
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Parameter Recommended Setting

Column C18, 4.6 x 150 mm, 3.5 µm

Mobile Phase
Gradient of A (0.1% FA in H₂O) and B (0.1% FA

in ACN)

Gradient Program
0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18

min: 90% B; 18.1-22 min: 10% B

Flow Rate 1.0 mL/min

Column Temperature 35 °C

Injection Volume 5 µL

Detection
PDA at 220 nm and 280 nm (monitor multiple

wavelengths)

Run Time 22 minutes

System Suitability:

Inject the standard solution five times. The relative standard deviation (RSD) for the peak

area should be ≤ 2.0%.

The theoretical plates for the analyte peak should be ≥ 2000.

The tailing factor should be between 0.8 and 1.5.

Data Analysis:

Calculate the purity of the sample using the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow Visualization
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Caption: HPLC-UV analysis workflow for purity assessment.
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Structural Confirmation: Mass Spectrometry (LC-
MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental

composition of the analyte. Coupling liquid chromatography with mass spectrometry (LC-MS) is

highly effective, allowing for the separation of the target compound from impurities before it

enters the mass spectrometer.

Scientific Rationale: Electrospray Ionization (ESI) is the preferred ionization technique for this

molecule due to the presence of ionizable acidic (carboxylic acid, phenol) protons. In negative

ion mode (ESI-), the molecule will readily deprotonate to form the [M-H]⁻ ion. This provides a

clear signal corresponding to the molecular weight. High-resolution mass spectrometry

(HRMS), using analyzers like Orbitrap or TOF, can determine the accurate mass of this ion,

allowing for the calculation of the molecular formula and unambiguous confirmation of the

compound's identity.

Experimental Protocol: LC-MS Identity Confirmation
Instrumentation:

An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g.,

Q-TOF or Orbitrap).

Sample Preparation:

Prepare a dilute solution of the sample (~10 µg/mL) in the sample diluent (50:50

Acetonitrile:Water). The lower concentration is necessary to avoid saturating the MS

detector.

LC-MS Conditions:
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Parameter Recommended Setting

LC Method
Use the same HPLC method as described in

Section 2.

Ionization Mode ESI Negative (ESI-)

Capillary Voltage -3.5 kV

Drying Gas Temp. 325 °C

Drying Gas Flow 8 L/min

Mass Range 50 - 500 m/z

Data Acquisition Full Scan Mode

Data Analysis:

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

Identify the [M-H]⁻ ion.

Expected m/z: The exact mass of C₈H₇ClO₄ is 202.0033.[1] The expected [M-H]⁻ ion

(C₈H₆ClO₄⁻) will have an m/z of 201.00 (nominal mass) or 200.9954 (exact mass).

Observe the characteristic isotopic pattern for a molecule containing one chlorine atom (a

peak at M+2 with ~32% the intensity of the M peak).

Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for

unambiguous structural elucidation, providing detailed information about the carbon-hydrogen

framework of the molecule.

Scientific Rationale:

¹H NMR: Provides information on the number of different types of protons, their chemical

environment, and their connectivity through spin-spin coupling. The acidic protons of the
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hydroxyl and carboxylic acid groups are typically broad and their chemical shifts are

concentration-dependent, but they are readily identified.

¹³C NMR: Shows the number of chemically distinct carbon atoms. The chemical shifts

indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).

Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated

solvent.

Recommended Solvent: DMSO-d₆ is an excellent choice as it effectively dissolves the

compound and allows for the observation of the exchangeable -OH and -COOH protons.

[3]

Data Acquisition:

Acquire a standard ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.

Expected Spectral Data (Predicted):

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆
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Assignment ¹H Shift (ppm) ¹³C Shift (ppm) Notes

-COOH ~13.0 (broad s) ~167.0

Acidic proton,

chemical shift can

vary.

Ar-OH ~10.0 (broad s) -

Phenolic proton,

chemical shift can

vary.

Ar-H ~7.0 - 7.5 (2H, d) ~110-135
Two aromatic protons,

likely doublets.

-OCH₃ ~3.8 (3H, s) ~56.0
Methoxy group

protons, singlet.

C-COOH - ~125.0

Aromatic carbon

attached to the

carboxyl group.

C-OH - ~155.0

Aromatic carbon

attached to the

hydroxyl group.

C-OCH₃ - ~150.0

Aromatic carbon

attached to the

methoxy group.

C-Cl - ~120.0
Aromatic carbon

attached to chlorine.

C-H (aromatic) - ~115-130
Aromatic carbons

attached to protons.

Note: These are estimated values. Actual spectra should be compared with the proposed

structure.

Structural Relationship Diagram
Caption: Mapping of the molecular structure to its expected ¹H NMR signals.
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Functional Group Identification: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm the

presence of key functional groups.

Scientific Rationale: Each functional group in the molecule absorbs infrared radiation at a

characteristic frequency. The O-H stretch of the carboxylic acid will be a very broad band, while

the phenolic O-H will be sharper. The C=O of the carboxylic acid gives a strong, sharp

absorption. The C-O stretches from the ether and acid, and the C-Cl stretch, will appear in the

fingerprint region. This provides a unique spectral "fingerprint" for the molecule.[4][5]

Experimental Protocol: FTIR Analysis
Instrumentation:

FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Place a small amount of the solid sample directly onto the ATR crystal. No further

preparation is needed.

Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr

and pressing it into a transparent disk.

Data Acquisition:

Collect a background spectrum.

Collect the sample spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:
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Functional Group Wavenumber (cm⁻¹) Appearance

O-H (Carboxylic Acid) 2500 - 3300 Very broad

O-H (Phenol) 3200 - 3600 Broad

C-H (Aromatic) 3000 - 3100 Sharp, weak

C-H (Aliphatic, -OCH₃) 2850 - 3000 Sharp, medium

C=O (Carboxylic Acid) 1680 - 1720 Strong, sharp

C=C (Aromatic) 1450 - 1600 Medium to weak

C-O (Ether & Acid) 1200 - 1300 Strong

C-Cl 600 - 800 Medium to weak
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Chloro-6-hydroxy-2-methoxybenzoic acid | C8H7ClO4 | CID 46835739 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. vuir.vu.edu.au [vuir.vu.edu.au]

3. rsc.org [rsc.org]

4. pdf.benchchem.com [pdf.benchchem.com]

5. Benzoic acid, 3-hydroxy- [webbook.nist.gov]

To cite this document: BenchChem. [Comprehensive Analytical Characterization of 3-Chloro-
6-hydroxy-2-methoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b597860/docs#comprehensive-analytical-
characterization-of-3-chloro-6-hydroxy-2-methoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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